Napyradiomycin B2
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
103106-21-4 |
|---|---|
Molecular Formula |
C24H26Cl2O6 |
Molecular Weight |
481.4 g/mol |
IUPAC Name |
(3R,10aR)-3-chloro-10a-[(1R,3S)-3-chloro-2,2-dimethyl-6-methylidenecyclohexyl]oxy-6,8-dihydroxy-2,2-dimethyl-3H-benzo[g]chromene-5,10-dione |
InChI |
InChI=1S/C24H26Cl2O6/c1-11-6-7-16(25)22(2,3)21(11)31-24-14(10-17(26)23(4,5)32-24)19(29)18-13(20(24)30)8-12(27)9-15(18)28/h8-10,16-17,21,27-28H,1,6-7H2,2-5H3/t16-,17+,21+,24+/m0/s1 |
InChI Key |
IIQDOCHDDGPWEN-LKMOQRQYSA-N |
SMILES |
CC1(C(CCC(=C)C1OC23C(=CC(C(O2)(C)C)Cl)C(=O)C4=C(C3=O)C=C(C=C4O)O)Cl)C |
Isomeric SMILES |
CC1([C@H](CCC(=C)[C@H]1O[C@]23C(=C[C@H](C(O2)(C)C)Cl)C(=O)C4=C(C3=O)C=C(C=C4O)O)Cl)C |
Canonical SMILES |
CC1(C(CCC(=C)C1OC23C(=CC(C(O2)(C)C)Cl)C(=O)C4=C(C3=O)C=C(C=C4O)O)Cl)C |
Origin of Product |
United States |
Natural Occurrence and Microbial Isolation of Napyradiomycin B2
Original Source Identification of Napyradiomycins and Napyradiomycin B2
The napyradiomycin class of antibiotics was first reported in 1986 following their isolation from the soil-derived bacterium Chainia rubra MG802-AF1, discovered in a soil sample from Niigata Prefecture, Japan. nih.govnih.govnih.govnih.gov This bacterium was later reclassified into the genus Streptomyces. nih.gov The initial studies identified a series of related compounds, and subsequent research has expanded the family significantly. This compound, along with analogs like B1 and B3, was identified from the culture broth of this original terrestrial strain. nih.gov These tetracyclic compounds feature complex structures where both the C-2 prenyl and C-3 geranyl side chains have cyclized. nih.gov
Isolation from Terrestrial Actinomycete Strains
Following the initial discovery, this compound and its congeners have been isolated from various other terrestrial actinomycetes. The genus Streptomyces is a prolific producer of these compounds. For instance, related napyradiomycins have been isolated from Streptomyces antimycoticus and Streptomyces aculeolatus. nih.govmdpi.com Another terrestrial strain, identified as Streptomyces kebangsaanensis WS-68302, isolated from a soil sample in Hubei Province, China, was also found to produce a range of napyradiomycins. mdpi.com The consistent isolation from soil-dwelling actinomycetes underscores the terrestrial environment as a primary natural reservoir for these microorganisms and their secondary metabolites.
Discovery and Production by Marine-Derived Streptomyces Species
In recent decades, the marine environment has emerged as a significant source of novel bioactive natural products, including new napyradiomycins. nih.gov Marine-derived actinomycetes, particularly Streptomyces species, have been found to be potent producers of this compound.
Several studies have documented the isolation of this compound from marine strains:
MAR4 Group Strains: Two distinct marine-derived Streptomyces strains, belonging to the MAR4 group, were found to produce this compound along with Napyradiomycin B3 and B4. nih.govnih.gov The MAR4 taxon, a largely marine actinomycete group within the family Streptomycetaceae, is recognized for producing a variety of meroterpenoids. nih.gov
Streptomyces sp. CA-271078 : This marine-derived actinomycete strain, part of the MEDINA microbial collection, was also identified as a producer of this compound. nih.gov Along with several new analogs, ten known napyradiomycins, including B2, were isolated from its culture broth. nih.gov
Streptomyces sp. SCSIO 10428 : Isolated from a marine sediment sample collected from Xieyang island, China, this strain was shown to produce various napyradiomycins, highlighting the diversity of these compounds in marine actinomycetes. mdpi.comresearchgate.net
The discovery of this compound from these geographically diverse marine sources indicates that the capacity for its production is widespread among Streptomyces strains adapted to marine ecosystems.
| Microorganism | Environment | Reference |
|---|---|---|
| Streptomyces rubra (formerly Chainia rubra) MG802-AF1 | Terrestrial (Soil) | nih.govnih.gov |
| Streptomyces sp. (MAR4 Group) | Marine | nih.govnih.gov |
| Streptomyces sp. CA-271078 | Marine | nih.gov |
Advanced Methodologies for Cultivation and Isolation from Microbial Broths
The isolation of this compound from microbial sources involves a multi-step process that begins with the cultivation of the producing strain, followed by extraction and chromatographic purification of the target compound.
Cultivation: The producing actinomycete strains are typically grown in large-scale liquid fermentation. The choice of culture medium is critical and can influence the variety and yield of metabolites produced. nih.gov For example, the marine-derived strain Streptomyces sp. CA-271078 was fermented in R358 medium for six days at 28 °C to produce napyradiomycins. nih.gov
Extraction: After fermentation, the culture broth is extracted to separate the secondary metabolites from the microbial biomass and aqueous medium. A common method involves extraction with organic solvents.
The whole culture broth is often first extracted with acetone (B3395972) to lyse the cells and solubilize the metabolites. nih.gov
After removing the mycelial debris via filtration or centrifugation, the aqueous acetone extract is subjected to liquid-liquid extraction with a solvent such as ethyl acetate (B1210297) (EtOAc). nih.govmdpi.com
The organic solvent phase, now containing the crude extract of metabolites, is then evaporated under a vacuum to yield a concentrated residue. mdpi.com
Purification: The crude extract, which contains a complex mixture of compounds, is then subjected to one or more chromatographic techniques to isolate this compound in pure form.
Flash Chromatography: The crude extract is often first fractionated using silica (B1680970) gel flash chromatography. nih.gov
Reversed-Phase HPLC: Further purification of the fractions is typically achieved using reversed-phase high-performance liquid chromatography (HPLC), often on a C18 column. nih.gov
This combination of cultivation, solvent extraction, and multi-step chromatography is essential for obtaining pure this compound for structural elucidation and further research.
| Step | Description | Example Method |
|---|---|---|
| Fermentation | Large-scale cultivation of the producing microbial strain in a suitable liquid medium. | Fermentation in R358 medium at 28 °C for 6 days. nih.gov |
| Extraction | Separation of crude metabolites from the culture broth using organic solvents. | Extraction with acetone, followed by liquid-liquid extraction with ethyl acetate. nih.gov |
| Purification | Isolation of the pure compound from the crude extract using chromatography. | Silica flash chromatography followed by C18 reversed-phase HPLC. nih.gov |
Structural Elucidation and Stereochemical Characterization of Napyradiomycin B2
Spectroscopic Analysis Techniques for Molecular Structure Determination
The elucidation of Napyradiomycin B2's structure relies heavily on the interpretation of data obtained from various spectroscopic methods, which probe different aspects of the molecule.
Mass Spectrometry (MS) plays a vital role in determining the molecular formula and mass of this compound. High-Resolution Mass Spectrometry (HRMS), including techniques like Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF MS), provides highly accurate mass measurements, which are essential for calculating the elemental composition of the molecule researchgate.netnih.govnih.govresearchgate.netmdpi.com. These data confirm the presence of specific atoms and their ratios, thereby corroborating the molecular formula derived from other spectroscopic analyses. For instance, HRMS has been used to establish the molecular formula of this compound and its analogues, aiding in their identification and characterization researchgate.netnih.govnih.govresearchgate.netmdpi.com.
X-ray crystallography stands as the gold standard for the definitive determination of a molecule's three-dimensional structure, including its absolute stereochemistry nih.govjst.go.jpresearchgate.netuni-siegen.deresearchgate.net. For this compound, single-crystal X-ray diffraction analysis has provided unambiguous confirmation of its complete molecular structure nih.govjst.go.jp. This technique involves crystallizing the compound and then diffracting X-rays off the crystal lattice. The resulting diffraction pattern, when analyzed, allows for the precise determination of atomic positions in three-dimensional space, revealing the exact arrangement of atoms, bond lengths, bond angles, and stereochemical configurations. The X-ray crystal structure of this compound has unequivocally established its complex naphthopyran core and the stereochemistry of its substituents nih.govjst.go.jp.
Assignment of Absolute and Relative Stereochemical Configurations
The biological activity of many natural products is highly dependent on their stereochemistry. Therefore, determining both the relative and absolute configurations of this compound's chiral centers is crucial.
The absolute configuration of this compound has been definitively established through X-ray crystallography, which revealed the stereochemistry at key positions within its naphthopyran ring system and its cyclohexyl side chain nih.govjst.go.jp. Specifically, the X-ray analysis assigned the configurations as (3R,10aR) for the naphthopyran core and (1R,3S) for the cyclohexyl moiety nih.govjst.go.jp. In cases where X-ray crystallography is not feasible, other methods like Nuclear Overhauser Effect (NOE) spectroscopy, Circular Dichroism (CD) spectroscopy, and comparison of specific rotation data with known compounds or biosynthetic predictions are employed to assign absolute configurations researchgate.netmsu.edu.
Relative stereochemistry, describing the spatial relationship between different stereocenters within the molecule, is primarily determined using NMR techniques. NOESY and ROESY experiments are particularly valuable, as they detect through-space correlations between protons that are in close proximity, irrespective of their bonding nih.govnih.govresearchgate.netmdpi.com. Analysis of coupling constants in ¹H NMR spectra also provides insights into dihedral angles, further aiding in the assignment of relative configurations nih.govnih.govresearchgate.netmdpi.com.
Comparative Structural Analysis with Closely Related Napyradiomycin Congeners
This compound belongs to a large family of meroterpenoids, the napyradiomycins, which exhibit significant structural diversity, particularly in their side chains and halogenation patterns researchgate.netnih.govnih.govresearchgate.netmdpi.comacs.orgescholarship.orgmdpi.com. Comparative structural analysis has been essential in understanding the evolutionary relationships and biosynthetic pathways within this class.
Napyradiomycins are typically classified into types based on the structure of their monoterpenoid subunit and its attachment to the naphthoquinone core: Type A features a linear terpenoid side chain, Type B involves cyclization of the side chain to form a cyclohexane (B81311) ring, and Type C structures exhibit cyclization forming a 14-membered ring nih.govmdpi.comacs.org. This compound is categorized as a Type B napyradiomycin due to its cyclized cyclohexane moiety nih.govacs.org. Studies have identified numerous congeners, such as Napyradiomycin A1, B1, B3, C1, C2, and others, which differ in the presence and position of halogens, hydroxyl groups, or the cyclization patterns of their side chains nih.govjst.go.jpresearchgate.netnih.govnih.govresearchgate.netmdpi.comacs.orgescholarship.orgmdpi.com. The structural elucidation of these related compounds, often performed using NMR and MS, allows for a comprehensive understanding of the structural variations that define the napyradiomycin family and helps in placing this compound within this context nih.govjst.go.jpresearchgate.netnih.govnih.govresearchgate.netmdpi.com.
Biosynthetic Pathway Elucidation of Napyradiomycins with Relevance to B2
Identification and Annotation of Napyradiomycin Biosynthetic Gene Clusters (BGCs)
The genetic blueprint for napyradiomycin biosynthesis is encoded within a dedicated biosynthetic gene cluster (BGC). The napyradiomycin (nap) BGC was first identified and sequenced from Streptomyces sp. CNQ-525 and the related strain Streptomyces aculeolatus NRRL 18422. researchgate.netnih.gov These clusters are typically large, spanning approximately 43 kilobases, and house all the necessary genes for the production of the napyradiomycin scaffold. nih.gov
Annotation of these BGCs has revealed a collection of genes encoding enzymes for polyketide synthesis, terpenoid synthesis via the mevalonate (B85504) pathway, prenylation, halogenation, and cyclization. nih.govtandfonline.com Notably, the presence of genes for vanadium-dependent haloperoxidases (VHPOs) was a significant finding, marking the first identification of such enzymes in a bacterial secondary metabolite pathway. nih.govnih.gov Heterologous expression of the nap cluster in a host organism like Streptomyces albus has been successfully used to produce napyradiomycin analogs, confirming the functionality of the identified BGC. researchgate.net
Table 1: Key Gene Clusters in Napyradiomycin Biosynthesis
| Gene Cluster | Organism | Size (kb) | Key Gene Functions Identified | MIBiG Accession |
| nap | Streptomyces sp. CNQ-525 | ~43 | Polyketide synthesis, Isoprenoid biosynthesis, Prenylation, Halogenation, Regulation | BGC0000652 |
| nap | Streptomyces aculeolatus NRRL 18422 | ~43 | Polyketide synthesis, Isoprenoid biosynthesis, Prenylation, Halogenation, Regulation | BGC0001079 |
Enzymatic Machinery and Catalytic Mechanisms in Meroterpenoid Formation
The biosynthesis of napyradiomycin B2 is a chemoenzymatic marvel, employing a suite of specialized enzymes to construct its complex architecture from simple precursors. nih.govacs.orgescholarship.org The entire process to create napyradiomycins A1 and B1 involves three primary substrates: 1,3,6,8-tetrahydroxynaphthalene (B103748) (THN), dimethylallyl pyrophosphate (DMAPP), and geranyl pyrophosphate (GPP). nih.govacs.orgescholarship.orgresearchgate.netmedchemexpress.com These are acted upon by a concise set of five enzymes: two prenyltransferases and three vanadium-dependent haloperoxidase homologues. nih.govacs.orgescholarship.orgresearchgate.netmedchemexpress.com
Polyketide Synthase (PKS) Mediated Naphthoquinone Core Assembly
The foundation of the napyradiomycin structure, the 1,3,6,8-tetrahydroxynaphthalene (THN) core, is assembled by a type III polyketide synthase (PKS). nih.govtandfonline.com This enzyme, often referred to as THN synthase, catalyzes the iterative condensation of malonyl-CoA extender units to form a pentaketide (B10854585) intermediate. nih.govrsc.org This intermediate then undergoes a series of cyclization and aromatization reactions to yield the characteristic naphthoquinone scaffold. rsc.org Isotope labeling studies have confirmed that the B and C rings of the napyradiomycin core are derived from this polyketide pathway. nih.govacs.org The napB1 gene within the BGC is annotated as the putative THN synthase. secondarymetabolites.org
Isoprenyl Transferase Activity and Terpenoid Unit Elongation
The terpenoid side chains of napyradiomycins are derived from the mevalonate pathway, which provides the isoprenoid building blocks, dimethylallyl pyrophosphate (DMAPP) and geranyl pyrophosphate (GPP). nih.govnih.govnih.gov The attachment of these prenyl groups to the THN core is catalyzed by a pair of aromatic prenyltransferases, NapT8 and NapT9. nih.govacs.orgresearchgate.net These enzymes belong to the ABBA superfamily of prenyltransferases. researchgate.net
NapT9 initiates the process by catalyzing the Mg2+-dependent geranylation of THN at its nucleophilic C4 position. nih.gov Following a chlorination step, NapT8 then facilitates the prenylation of the monochlorinated intermediate with DMAPP. nih.gov This sequential prenylation creates the vicinal diprenylation pattern that is a hallmark of the napyradiomycin family. nih.gov
Table 2: Prenyltransferases in Napyradiomycin Biosynthesis
| Enzyme | Gene | Substrate(s) | Function |
| NapT9 | napT9 | 1,3,6,8-tetrahydroxynaphthalene (THN), Geranyl pyrophosphate (GPP) | Geranylation of the THN core |
| NapT8 | napT8 | Monochlorinated geranyl-THN intermediate, Dimethylallyl pyrophosphate (DMAPP) | Prenylation of the chlorinated intermediate |
Role of Halogenating Enzymes, Specifically Vanadium-Dependent Haloperoxidases (VHPOs)
A key feature of napyradiomycins is their extensive and stereospecific halogenation, a process governed by a unique set of vanadium-dependent haloperoxidases (VHPOs). nih.govnih.gov The nap BGC encodes three such enzymes: NapH1, NapH3, and NapH4. nih.govtandfonline.com These enzymes catalyze regio- and stereoselective halogenation reactions, which are crucial for the subsequent cyclization events. researchgate.netacs.orgnih.gov
NapH1 is a versatile, dual-acting enzyme that performs two distinct chlorination reactions. nih.govresearchgate.net It first catalyzes the oxidative dearomatization and monochlorination of the geranylated THN intermediate. nih.gov Later in the pathway, it is responsible for a stereospecific chloronium-induced cyclization of the prenyl moiety. nih.govtandfonline.comnih.gov
NapH4 is responsible for the final key cyclization step in the formation of the B-type napyradiomycins. It catalyzes a chloronium-induced diastereoselective cyclization of the geranyl side chain to form the characteristic exomethylene-containing chlorinated cyclohexane (B81311) ring of napyradiomycin B1. tandfonline.comresearchgate.net This reaction establishes two stereocenters and a new carbon-carbon bond. nih.govacs.orgescholarship.orgmedchemexpress.com
Interestingly, while NapH3 is homologous to the other VHPOs, it does not perform a halogenation reaction. Instead, it has evolved to catalyze an α-hydroxyketone rearrangement, demonstrating the functional diversification of this enzyme family. nih.govresearchgate.netacs.orgnih.gov The mechanism of these Streptomyces VHPOs is distinct from their more common counterparts in that they appear to control the reactive chloronium ion to achieve high selectivity, possibly through the formation of a transient chloramine (B81541) species involving a key lysine (B10760008) residue in the active site. researchgate.netacs.orgrsc.org
Stereoselective Cyclization Reactions in Side Chain Formation
The formation of the complex, cyclic side chain of this compound is a direct consequence of the preceding halogenation events. The enzymatic machinery leverages the electrophilic nature of the chloronium ion (Cl+) generated by the VHPOs to initiate a cascade of stereoselective cyclizations.
The initial chlorination by NapH1 leads to the formation of a cyclic ether in the prenyl side chain. nih.govtandfonline.com The most complex cyclization is catalyzed by NapH4, which transforms the linear geranyl side chain into a chlorinated cyclohexane ring. tandfonline.comresearchgate.net This chloronium-induced cyclization is highly efficient and stereoselective, creating the intricate polycyclic structure of napyradiomycin B1, the precursor to B2. nih.govacs.orgescholarship.orgmedchemexpress.com The precise stereochemistry of the final product is a testament to the high degree of control exerted by the enzyme's active site over the reactive intermediates.
Advanced Biosynthetic Studies and Pathway Engineering Strategies
The complete elucidation of the napyradiomycin biosynthetic pathway has opened doors for advanced studies and pathway engineering. One of the most significant achievements is the chemoenzymatic, one-pot synthesis of napyradiomycins A1 and B1. nih.govtandfonline.comacs.orgescholarship.orgmedchemexpress.com By combining the five necessary enzymes (NapT8, NapT9, NapH1, NapH3, and NapH4) with the three simple substrates, researchers have been able to produce these complex natural products in milligram quantities in a single day. nih.govacs.orgescholarship.orgresearchgate.netmedchemexpress.com This chemoenzymatic approach is not only efficient but also provides an enantioselective route to these molecules, a significant challenge for traditional chemical synthesis. nih.govacs.orgescholarship.orgmedchemexpress.com
Furthermore, the detailed understanding of the enzymatic functions allows for pathway engineering to create novel napyradiomycin analogs. By substituting enzymes, altering substrates, or modifying the genetic makeup of the producing strain, it is possible to generate new derivatives with potentially improved or novel biological activities. The heterologous expression of the nap BGC in different hosts is a key strategy in this endeavor, allowing for the production of napyradiomycins in strains that are easier to cultivate and genetically manipulate. researchgate.nettandfonline.com These approaches hold great promise for the future development of napyradiomycin-based therapeutics.
Biological Activity Spectrum of Napyradiomycin B2 in Preclinical Research
Evaluation of Antimicrobial Efficacy
Napyradiomycin B2 exhibits a significant antimicrobial profile, particularly against Gram-positive bacteria. medchemexpress.commedchemexpress.commedchemexpress.com Its activity against Gram-negative bacteria and fungi, however, is limited. medchemexpress.commedchemexpress.commedchemexpress.com
Potent Antibacterial Activity Against Gram-Positive Bacterial Strains
Research has consistently shown that napyradiomycins, including this compound, inhibit the growth of Gram-positive bacteria. nih.gov Studies have reported its activity against various Staphylococcus and Bacillus strains. researchgate.netmdpi.com For instance, a study on several napyradiomycin derivatives highlighted their antibacterial activities against three Gram-positive bacteria strains with Minimum Inhibitory Concentration (MIC) values ranging from 0.25 to 32 μg/mL. mdpi.com
Specific Efficacy Against Methicillin-Resistant Staphylococcus aureus (MRSA)
A significant area of interest is the potent bactericidal activity of napyradiomycin derivatives against clinically relevant strains of methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net this compound has shown good antibacterial activity against MRSA, with reported MIC values ranging from 3 to 6 μg/mL. nih.govescholarship.org Other related napyradiomycins have also demonstrated inhibitory effects against MRSA. nih.govmdpi.com For example, Napyradiomycin D1 showed significant growth-inhibitory activity against MRSA with MIC values between 12 and 24 μg/mL. nih.gov
| Compound | MIC (μg/mL) | Reference |
|---|---|---|
| This compound | 3–6 | nih.govescholarship.org |
| Napyradiomycin D1 | 12–24 | nih.gov |
Investigations into Anti-Mycobacterium tuberculosis Activity
This compound has demonstrated moderate activity against Mycobacterium tuberculosis. medchemexpress.commedchemexpress.commedchemexpress.comnih.govescholarship.org Specifically, against the H37Ra strain of M. tuberculosis, this compound exhibited a Minimum Inhibitory Concentration (MIC) in the range of 24–48 μg/mL. nih.govescholarship.org Other napyradiomycin compounds have also shown activity against this bacterium. For instance, Napyradiomycin D1 displayed activity against M. tuberculosis with MIC values ranging from 24 to 48 μg/mL. nih.gov
Analysis of Limited Activity Against Gram-Negative Bacteria and Fungi
In contrast to its potent effects on Gram-positive bacteria, this compound has shown almost no activity against Gram-negative bacteria and fungi. medchemexpress.commedchemexpress.commedchemexpress.com Studies evaluating a range of napyradiomycin compounds, including B2, reported no significant activity against the Gram-negative bacteria Escherichia coli and Acinetobacter baumannii, nor against the fungus Aspergillus fumigatus. nih.gov This specificity is a key feature of its antimicrobial spectrum.
Assessment of Cytotoxic Effects in Cancer Cell Line Models
Beyond its antimicrobial properties, this compound and its analogs have been evaluated for their cytotoxic effects against various human cancer cell lines.
In Vitro Growth Inhibitory Potency Against Human Carcinoma Cells
This compound has shown moderate cytotoxic activities against several human carcinoma cell lines. researchgate.net It exhibited an IC50 value of 27.1 μM against the human liver cancer cell line HepG-2. nih.govescholarship.org Other napyradiomycin derivatives have also demonstrated cytotoxic effects. For example, Napyradiomycins 2, 4, 6, and 7 showed moderate cytotoxicities against four human cancer cell lines (SF-268, MCF-7, NCI-H460, and HepG-2) with IC50 values below 20 μM. mdpi.com Furthermore, some napyradiomycins have been tested for their cytotoxicity against the human colon carcinoma cell line HCT-116. nih.govresearchgate.net
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | HepG-2 (Human Liver Carcinoma) | 27.1 | nih.govescholarship.org |
| Napyradiomycins 2, 4, 6, and 7 | SF-268 (Glioblastoma) | <20 | mdpi.com |
| MCF-7 (Breast Adenocarcinoma) | <20 | mdpi.com | |
| NCI-H460 (Large Cell Lung Cancer) | <20 | mdpi.com | |
| HepG-2 (Human Liver Carcinoma) | <20 | mdpi.com |
Mechanistic Investigations into Napyradiomycin B2 Biological Action
Identification and Validation of Specific Molecular Targets
Understanding the direct molecular interactions of Napyradiomycin B2 is crucial to elucidating its biological function. Research has focused on identifying and validating its protein targets.
Evidence suggests that the antiproliferative effects of napyradiomycins are linked to their interaction with the heat shock protein 90 (Hsp90) family, specifically the endoplasmic reticulum (ER) paralogue, Glucose-regulated protein 94 (Grp94). researchgate.netnih.gov Studies on napyradiomycin congeners, such as CNQ525.510B and A80915C, have been instrumental in identifying this interaction. researchgate.netrsc.org
An immunoaffinity fluorescence (IAF) approach was utilized to identify the intracellular target of these compounds in HCT-116 human colon carcinoma cells. researchgate.net This involved creating synthetic probes from the napyradiomycin scaffolds. Immunoaffinity precipitation using these probes led to the isolation of human Grp94 (hGrp94), which was identified by mass spectrometry. researchgate.netrsc.org The binding to Grp94 was further confirmed through Western blot analysis and in vitro binding assays. researchgate.netrsc.org This targeted interaction with an Hsp90 paralogue suggests a specific mechanism for the observed cytotoxic activities. nih.gov While these detailed studies were performed on close analogs, the structural similarities within the napyradiomycin class point to Grp94 as a likely target for this compound as well. researchgate.netescholarship.org
Table 1: Research Findings on Napyradiomycin Interaction with Grp94
| Experimental Approach | Cell Line | Key Finding | Reference |
| Immunoaffinity Fluorescence (IAF) & Precipitation | HCT-116 | Identified human Grp94 as the binding protein for napyradiomycin probes. | researchgate.netrsc.org |
| Western Blot Analysis | HCT-116 | Validated the interaction between napyradiomycins and Grp94. | researchgate.netrsc.org |
| In Vitro Binding Assay | - | Confirmed direct binding of napyradiomycins to Grp94. | researchgate.netrsc.org |
| Cytotoxicity Assays | HCT-116 | Structure-activity relationship data suggested a specific protein binding pocket. | researchgate.netnih.gov |
Exploration of Other Potential Protein-Compound Interactions
Beyond Grp94, the broad range of biological activities reported for the napyradiomycin class suggests the possibility of other protein interactions. For instance, Napyradiomycin A1 has been shown to inhibit mitochondrial complexes I and II. nih.gov Additionally, certain napyradiomycins have been reported to act as non-steroidal estrogen receptor antagonists and inhibitors of gastric (H+-K+)-ATPases. mdpi.com
This compound itself is noted for its potent antibacterial activity, particularly against Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. nih.govnih.govmdpi.com This implies that it interacts with prokaryotic-specific targets or pathways that are essential for bacterial survival. beilstein-journals.org However, the specific molecular targets within these bacteria have not been fully elucidated. nih.gov The diverse bioactivities of the napyradiomycin family highlight a complex pharmacology that may involve multiple protein-compound interactions. nih.gov
Cellular Localization and Subcellular Compartment Profiling
To understand where this compound and its related compounds act within the cell, researchers have studied their subcellular distribution. Using fluorescently tagged probes derived from napyradiomycins, confocal microscopy studies have revealed specific localization patterns.
In human colon carcinoma (HCT-116) and HeLa cells, these probes were observed to localize predominantly within the endoplasmic reticulum (ER). researchgate.netrsc.org This was confirmed by co-localization studies using ER-Tracker™, a dye that specifically stains the ER. researchgate.net The distinct staining pattern, which showed a strong correlation with the ER stain but not with markers for the Golgi apparatus, provides compelling evidence that the ER is the primary site of accumulation for these compounds. researchgate.netresearchgate.net This subcellular localization is consistent with the identification of the ER-resident protein Grp94 as a primary molecular target. nih.govresearchgate.netrsc.org
Table 2: Subcellular Localization of Napyradiomycin Probes
| Method | Cell Line | Observed Localization | Validation | Reference |
| Confocal Microscopy | HCT-116 | Endoplasmic Reticulum (ER) | Co-localization with ER-Tracker™ | researchgate.net |
| Confocal Microscopy | HeLa | Endoplasmic Reticulum (ER) | Co-localization with ER-Tracker™ | researchgate.net |
Biochemical Pathways Modulated by this compound
The interaction of napyradiomycins with their molecular targets triggers downstream effects on various biochemical pathways. The inhibition of Grp94, a key chaperone protein, can disrupt cellular proteostasis and affect the stability and function of numerous client proteins, ultimately leading to cell death.
A significant pathway modulated by napyradiomycins is apoptosis. researchgate.net Treatment of HCT-116 cells with napyradiomycin congeners resulted in the degradation of pro-caspase 3, a key executioner caspase in the apoptotic cascade. researchgate.netresearchgate.net This activation of caspase-3 confirms the induction of apoptosis as a consequence of compound treatment. researchgate.net
Given its antibacterial properties, this compound also modulates essential pathways in bacteria. medchemexpress.com The general mechanism of action for this class of meroterpenoids is not yet fully understood, but their activity against bacteria points to the disruption of vital processes such as cell wall synthesis, DNA replication, or protein synthesis. nih.govnih.gov All terpenes, including napyradiomycins, are synthesized from isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP) precursors, and their complex structures suggest specific interactions with biological molecules. ontosight.aimdpi.com
Structure Activity Relationship Sar Studies of Napyradiomycin B2 and Its Analogs
Influence of Halogenation Patterns on Bioactivity and Selectivity
Halogenation, particularly chlorination and bromination, is a recurring structural motif in napyradiomycins and is known to significantly impact their biological activities mdpi.comnih.govnih.govmdpi.comsemanticscholar.orgmdpi.comnih.gov. Studies comparing chlorinated and brominated napyradiomycin analogs suggest that the type and position of the halogen atom can modulate both antibacterial and cytotoxic potencies.
For instance, research has indicated that C-3 brominated derivatives may exhibit slightly enhanced cytotoxicities compared to their C-3 chlorinated counterparts mdpi.com. Similarly, bromination at the C-16 position has been observed to have a slightly positive effect on antibacterial potency when compared to chlorination at the same position mdpi.com. While halogenation generally tends to enhance bioactivity, exceptions have been noted, suggesting a complex interplay between the halogen and other structural elements mdpi.comsemanticscholar.org. The presence and position of chlorine atoms, as seen in Napyradiomycin B2, are integral to its observed biological profile.
Impact of Monoterpenoid Side Chain Cyclization and Substitutions
The napyradiomycin scaffold is further diversified by variations in the monoterpenoid side chain attached at C-10a. These variations are broadly categorized into three types: Type A (linear terpenoid side chain), Type B (side chain cyclized to form a cyclohexane (B81311) ring), and Type C (side chain cyclized to form a 14-membered ring) nih.govnih.gov. This compound belongs to the Type B series, characterized by a cyclized cyclohexane ring in its monoterpenoid moiety.
Comparative studies have shown that napyradiomycins with a linear monoterpenoid subunit (Type A) and those with a cyclized six-membered ring (Type B) can exhibit similar antibacterial and cytotoxic activities mdpi.com. However, the cyclization of the monoterpenoid subunit into a 14-membered ring (Type C) has been associated with a loss of antibacterial and cytotoxic activities in some instances mdpi.com. Further modifications, such as the presence of an additional tetrahydropyran (B127337) ring fused to the phenolic moiety in some C-type analogs, also contribute to structural diversity and can influence bioactivity nih.gov. The specific stereochemistry and substitution patterns within the cyclized cyclohexane ring of Type B napyradiomycins, including this compound, are critical determinants of their biological effects.
Stereochemical Requirements for Optimal Biological Potency
Stereochemistry plays a pivotal role in determining the biological activity of many natural products and pharmaceuticals azolifesciences.comscience.gov. While detailed stereochemical SAR studies specifically for this compound are still evolving, the assignment of relative configurations for its cyclized cyclohexane ring has been achieved through advanced NMR techniques like ROESY and molecular modeling nih.govresearchgate.net. These studies reveal specific spatial arrangements of methyl groups and other substituents on the cyclohexane ring, which are crucial for optimal interaction with biological targets.
The precise three-dimensional orientation of functional groups, dictated by stereocenters, can significantly influence binding affinity and efficacy. For instance, variations in stereochemistry at specific positions have been shown to either attenuate or enhance biological activities in related compound classes science.gov. Therefore, understanding the absolute and relative stereochemistry of this compound's chiral centers, particularly within the monoterpenoid side chain, is essential for elucidating its mechanism of action and for designing more potent analogs.
Elucidation of Key Pharmacophoric Elements for Target Engagement
Pharmacophore modeling is a powerful computational approach used to identify the essential steric and electronic features of a molecule required for biological activity nih.govdovepress.commdpi.com. By analyzing the structures of active compounds and their interactions with biological targets, pharmacophores provide a blueprint for designing new molecules with improved properties.
For this compound and its analogs, SAR studies aim to pinpoint the specific functional groups and their spatial arrangement that are critical for antibacterial and cytotoxic effects. Based on the observed SAR trends, key pharmacophoric elements likely include:
The naphthoquinone core, which is a common feature in many bioactive molecules and may be involved in redox cycling or intercalation.
The halogen substituents (e.g., chlorine at C-3 and potentially other positions), which can influence lipophilicity, electronic distribution, and binding interactions.
The hydroxyl groups present in the core structure, which can participate in hydrogen bonding.
The cyclized monoterpenoid side chain (cyclohexane ring in B-type napyradiomycins), where specific stereochemical configurations and the presence of substituents are likely critical for target recognition and binding affinity.
While specific target engagement mechanisms are still under investigation, these pharmacophoric features are hypothesized to be crucial for interacting with cellular components, potentially enzymes or other biomolecules, leading to the observed antibacterial and cytotoxic activities. Further research employing advanced computational methods and experimental validation will be instrumental in precisely defining the pharmacophore of this compound.
Advanced Research Methodologies and Future Perspectives for Napyradiomycin B2
Application of Omics Technologies (Genomics, Proteomics, Metabolomics) for Discovery
The advent of 'omics' technologies has revolutionized natural product discovery by providing a holistic view of biological systems. Genomics allows for the identification and analysis of entire genomes, including the discovery of biosynthetic gene clusters (BGCs) responsible for producing secondary metabolites like napyradiomycins mdpi-res.commdpi.comntu.edu.sg. By sequencing the genomes of producing organisms, researchers can pinpoint the genetic machinery involved in napyradiomycin biosynthesis, offering insights into pathway engineering and the identification of novel analogs mdpi-res.comntu.edu.sg.
Proteomics, the study of the complete set of proteins produced by an organism, can identify proteins involved in the napyradiomycin pathway or potential targets of the compound revespcardiol.orgisaaa.orgproteobiojournal.com. This can help elucidate the mechanism of action by identifying proteins that Napyradiomycin B2 interacts with. Metabolomics, which analyzes the complete set of small molecule metabolites within a biological sample, provides a direct link to the organism's phenotype and metabolic state revespcardiol.orgisaaa.orgproteobiojournal.com. Applying metabolomics to napyradiomycin-producing strains can reveal intermediate metabolites, understand pathway regulation, and identify unique metabolic profiles associated with compound production isaaa.orgescholarship.org. The integration of these 'omics' approaches is crucial for a comprehensive understanding of napyradiomycin production and function revespcardiol.orgisaaa.orgproteobiojournal.comescholarship.orgugent.be.
High-Throughput Screening Platforms for Identifying Novel Biological Activities
High-throughput screening (HTS) platforms are indispensable for rapidly evaluating large libraries of compounds for specific biological activities. For napyradiomycins, HTS has been instrumental in identifying their antibacterial properties against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), and their cytotoxic effects on cancer cell lines nih.govresearchgate.netmdpi.commdpi.comresearchgate.netmdpi.commdpi.com. These platforms utilize automation and miniaturization to test thousands of compounds efficiently, accelerating the discovery of new therapeutic leads nih.gov.
Studies have employed HTS to screen napyradiomycin derivatives against panels of bacteria and cancer cell lines, revealing structure-activity relationships (SAR) and identifying compounds with enhanced potency or a broader spectrum of activity nih.govresearchgate.netmdpi.commdpi.commdpi.com. The ability of HTS to rapidly assess compound libraries allows for the exploration of novel biological activities beyond known applications, potentially uncovering new therapeutic avenues for this compound and its analogs nih.gov.
Advanced Biophysical Techniques for Characterizing Molecular Interactions
Understanding the precise molecular interactions of this compound is critical for elucidating its mechanism of action and guiding rational drug design. Advanced biophysical techniques play a pivotal role in this endeavor. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography have been foundational in determining the complex three-dimensional structures of napyradiomycins, including this compound, and elucidating their stereochemistry nih.govmdpi.comnih.govresearchgate.net. These techniques provide atomic-level detail about the molecule's conformation and how it might interact with biological targets.
Other biophysical methods, such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), can quantify the binding affinity and kinetics between this compound and its potential protein targets bioscipublisher.com. Single-molecule spectroscopy can offer insights into dynamic interactions in real-time, overcoming limitations of ensemble-averaging techniques bioscipublisher.com. These methods collectively contribute to a detailed understanding of how this compound engages with its cellular machinery, providing crucial data for drug development bioscipublisher.com.
Strategic Directions for Rational Design and Development of Next-Generation this compound Derivatives
The development of next-generation this compound derivatives relies on a strategy of rational design informed by extensive SAR studies and computational approaches. Research has identified that structural variations, particularly in halogenation patterns and the monoterpenoid side chain, significantly influence the biological activity of napyradiomycins nih.govresearchgate.netmdpi.commdpi.com. For instance, the presence and position of halogens, such as chlorine or bromine, and the cyclization state of the monoterpenoid moiety have been correlated with varying levels of antibacterial and cytotoxic potency mdpi.commdpi.com.
| Structural Feature/Modification | Impact on Activity (e.g., Antibacterial, Cytotoxic) | Reference |
| Bromination at C-3 | Slightly better cytotoxic activity compared to chlorination | mdpi.com |
| Chlorination at C-3 | Higher cytotoxic activity compared to hydroxylation at C-3 | mdpi.com |
| Bromination at C-16 | Slightly positive effect on antibacterial potency | mdpi.com |
| Linear 10-carbon monoterpenoid | Similar antibacterial and cytotoxic activities to cyclized 6-membered ring | mdpi.com |
| Cyclized 6-membered ring (B-type) | Similar antibacterial and cytotoxic activities to linear 10-carbon monoterpenoid | mdpi.com |
| 14-membered ring (C-type) | No antibacterial and cytotoxic activities observed in one instance | mdpi.com |
| Hydroxylation at C-17 | Significant negative effect on antibacterial and cytotoxic activities | mdpi.com |
Future directions involve employing computational modeling and cheminformatics to predict the activity of novel derivatives, thereby guiding synthetic efforts mdpi-res.com. By systematically modifying key structural elements identified through SAR studies, researchers aim to optimize potency, selectivity, and pharmacokinetic properties, leading to more effective and potentially safer therapeutic agents derived from the this compound scaffold.
Compound List:
this compound
Napyradiomycin A1
Napyradiomycin A2b
Napyradiomycin D1
Napyradiomycin B1
Napyradiomycin B3
Napyradiomycin B4
Napyradiomycin B5
Napyradiomycin SC
Napyradiomycin A
Napyradiomycin C1
Napyradiomycin C2
Napyradiomycin SF2415B3
Azamerone
Q & A
Q. What methodologies are employed to isolate Napyradiomycin B2 from marine-derived Streptomyces strains?
this compound is isolated through a multi-step process:
- Fermentation : Culturing Streptomyces strains (e.g., CNQ-329 or CNH-070) in saltwater-based media for 7 days.
- Resin Extraction : Using XAD-7 resin (20 g/L) to adsorb metabolites, followed by acetone extraction.
- Chromatography : Flash and HPLC purification to isolate this compound from crude extracts .
- Validation : Yield and purity are confirmed via LC-MS and NMR.
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- 2D NMR (COSY, HSQC, HMBC) resolves carbon-hydrogen connectivity and planar structure.
- ROESY determines relative stereochemistry by analyzing nuclear Overhauser effects.
- X-ray Crystallography (for derivatives like Napyradiomycin B4) establishes absolute configurations .
Q. What biological activities have been reported for this compound?
- Antimicrobial : Potent activity against methicillin-resistant Staphylococcus aureus (MRSA) strains.
- Cytotoxic : Inhibits growth of human colon adenocarcinoma (HCT-116) cells in vitro .
- Mechanistic Insight : Halogen-induced cyclization in its meroterpenoid structure may enhance bioactivity .
Q. How can researchers ensure reproducibility in this compound isolation protocols?
- Document fermentation conditions (media, temperature, duration) and resin-to-volume ratios.
- Specify HPLC parameters (column type, mobile phase, gradient).
- Include raw spectral data in supplementary materials for peer validation .
Advanced Research Questions
Q. What challenges arise in synthesizing this compound’s meroterpenoid scaffold?
- Biosynthetic Complexity : Requires hybrid polyketide-terpenoid pathways, often involving halogenase enzymes for cyclization.
- Stereochemical Control : Achieving correct stereochemistry at C(4a) and other chiral centers demands precise enzymatic or chemical catalysis .
- Scalability : Low natural yields necessitate heterologous expression or synthetic biology approaches.
Q. How can contradictions in reported antibacterial efficacy of this compound be resolved?
- Methodological Cross-Check : Compare strain-specific MRSA susceptibility (e.g., ATCC vs. clinical isolates).
- Dose-Response Analysis : Use standardized MIC/MBC assays with statistical validation (e.g., ANOVA).
- Confounding Variables : Control for culture media pH, oxygen levels, and compound stability .
Q. What strategies validate the role of stereochemistry in this compound’s pharmacological activity?
- Enantiomer Synthesis : Compare activity of synthetic enantiomers (e.g., R vs. S configurations at C(4a)).
- Structure-Activity Relationships (SAR) : Modify halogenation or hydroxylation sites and test against MRSA.
- Molecular Docking : Map interactions with bacterial targets (e.g., lipid II or membrane proteins) .
Q. How should researchers design studies to explore this compound’s mechanism of action?
- Hypothesis-Driven Workflow :
Target Identification : Use transcriptomics/proteomics to identify differentially expressed genes/proteins in MRSA post-treatment.
Membrane Permeability Assays : Measure cytoplasmic leakage via SYTOX Green uptake.
In Vivo Models : Test efficacy in murine MRSA infection models with pharmacokinetic profiling .
Methodological Guidance for Data Analysis
Q. What statistical tools are recommended for analyzing this compound bioactivity data?
- Dose-Response Curves : Fit data using nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀.
- Error Analysis : Report standard deviations and confidence intervals for triplicate experiments.
- Multivariate Analysis : Use PCA or PLS-DA to identify variables influencing antibacterial potency .
Q. How can researchers address discrepancies in NMR assignments for Napyradiomycin analogs?
- Cross-Validation : Compare chemical shifts with structurally characterized derivatives (e.g., Napyradiomycin B4).
- Quantum Calculations : Perform DFT-based NMR prediction to verify proposed structures.
- Collaborative Review : Share raw FID files with experts for independent validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
